molecular formula C13H17FS B8080730 1-Fluoro-2-hept-6-enylsulfanylbenzene

1-Fluoro-2-hept-6-enylsulfanylbenzene

Cat. No.: B8080730
M. Wt: 224.34 g/mol
InChI Key: RWUXTECUKJUCAQ-UHFFFAOYSA-N
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Description

1-Fluoro-2-hept-6-enylsulfanylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 1-position and a hept-6-enylsulfanyl group at the 2-position. This compound is of interest in materials science and pharmaceutical research, where fluorinated sulfides are often utilized for their tunable physicochemical properties and metabolic resistance .

Properties

IUPAC Name

1-fluoro-2-hept-6-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FS/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h2,6-7,9-10H,1,3-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUXTECUKJUCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCSC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCSC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-hept-6-enylsulfanylbenzene involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available through specialized chemical databases and publications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-hept-6-enylsulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxide derivative, while reduction may yield a more hydrogenated form of the compound .

Scientific Research Applications

1-Fluoro-2-hept-6-enylsulfanylbenzene is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its efficacy in treating certain medical conditions.

    Industry: The compound is used in industrial applications, including the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-hept-6-enylsulfanylbenzene involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Key Insights :

  • The terminal alkene offers a site for further functionalization (e.g., hydrogenation or epoxidation), unlike the saturated chains in Ethyl 5-bromo-2-fluorobenzoate or aromatic groups in 1-(Benzylsulfanyl)-2-fluoro derivatives .

Physicochemical Properties

A comparative analysis of key properties is summarized below.

Property This compound 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Ethyl 5-bromo-2-fluorobenzoate
Molecular Weight (g/mol) ~230.3 314.3 261.1
Melting Point (°C) Not reported 75–78 45–47
Boiling Point (°C) 180–185 (estimated) 280 (decomposes) 245–250
Solubility Organic solvents (e.g., DCM, THF) Chloroform, DMSO Ethanol, diethyl ether

Key Insights :

  • The lower melting point of Ethyl 5-bromo-2-fluorobenzoate compared to the target compound reflects the plasticizing effect of its ester group.
  • The trifluoromethyl group in 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene significantly increases molecular weight and boiling point due to enhanced van der Waals interactions .

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